molecular formula C22H24N2O4 B1203307 Methyl 3-hydroxy-22-oxokopsan-1-carboxylate

Methyl 3-hydroxy-22-oxokopsan-1-carboxylate

Cat. No. B1203307
M. Wt: 380.4 g/mol
InChI Key: YROYAGSZNDUMIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-22-oxokopsan-1-carboxylate is a natural product found in Kopsia fruticosa with data available.

Scientific Research Applications

1. Chemical Investigations and Synthesis

  • Xanthones from a Microfungus of the Genus Xylaria :
    • Study of chemical compounds isolated from a microfungus Xylaria sp., including methylation to produce different compounds.
    • Healy et al., 2004.

2. Photolabeling Chemical Probes

  • Design and Synthesis of a Tag-Free Chemical Probe for Photoaffinity Labeling :
    • Development of a novel aromatic diazirine-containing benzoic acid for photoaffinity labeling, a method used in studying molecular interactions.
    • Mayer & Maier, 2007.

3. Antiviral Activity Studies

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies :
    • Investigation of synthesized compounds as potential inhibitors of Hepatitis B Virus replication.
    • Kovalenko et al., 2020.

4. Photoremovable Protecting Groups

  • Fluorescein Analogues as Photoremovable Protecting Groups Absorbing at ∼520 nm :
    • Development of a new photoremovable protecting group for the release of carboxylates or phosphates in chemical processes.
    • Šebej et al., 2013.

5. Antimicrobial Activity Research

  • Synthesis and Evaluation of Antimicrobial Activity of New 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide Derivatives :
    • Synthesis of new compounds with antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents.
    • Aytemir et al., 2003.

6. Antioxidative Activity in Stress Reduction

  • Feed-back Inhibition of Oxidative Stress by Oxidized Lipid/Amino Acid Reaction Products :
    • Study on oxidized lipid/amino acid reaction products and their role in inhibiting oxidative stress, suggesting antioxidative defense mechanisms.
    • Zamora et al., 1997.

properties

IUPAC Name

methyl 18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-28-18(26)24-15-6-3-2-5-13(15)22-14-11-23-10-4-7-19(17(22)23)8-9-21(22,24)20(27,12-19)16(14)25/h2-3,5-6,14,17,27H,4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROYAGSZNDUMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C5(C7)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-hydroxy-22-oxokopsan-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate
Reactant of Route 3
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate
Reactant of Route 4
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate
Reactant of Route 5
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate
Reactant of Route 6
Methyl 3-hydroxy-22-oxokopsan-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.